Diphenylketene

Descripción

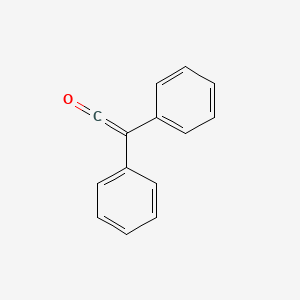

Diphenylketene (C₆H₅)₂C=C=O is a highly reactive ketene derivative characterized by two phenyl groups attached to the sp-hybridized carbon of the ketene moiety. First isolated by Staudinger in 1905 , it is synthesized via two primary routes:

- Method 1: Reaction of diphenylacetic acid with thionyl chloride (SOCl₂) in benzene, followed by dehydrohalogenation with triethylamine in anhydrous diethyl ether. This yields this compound with 53–57% efficiency and a melting point of 118–120°C (1 mm Hg) .

- Method 2: Decomposition of benzil monohydrazone with mercuric oxide (HgO) in benzene, yielding this compound at 58–64% efficiency and a boiling point of 119–121°C under reduced pressure .

This compound is prone to polymerization and is stabilized under nitrogen with traces of p-benzoquinone . Its reactivity stems from the electrophilic ketene carbon, enabling cycloadditions, insertions, and nucleophilic attacks.

Propiedades

InChI |

InChI=1S/C14H10O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJPCOALBPMBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200497 | |

| Record name | Diphenylketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-06-4 | |

| Record name | Diphenylketene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylketene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylketene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLKETENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50BG2854L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Staudinger's Original Synthesis (1905)

The first synthesis of diphenylketene was reported by Hermann Staudinger in 1905. The method involved the dehalogenation of 2-chlorodiphenylacetyl chloride using zinc metal:

- Starting material: 2-chlorodiphenylacetyl chloride (prepared from benzilic acid and thionyl chloride)

- Reagent: Zinc (Zn)

- Reaction: Zinc-mediated dehalogenation to remove two chlorine atoms, yielding this compound

This classical method typically yields this compound as an orange oil with moderate efficiency (around 53-57%) and set the foundation for subsequent synthetic routes.

Wedekind's Dehydrohalogenation Method (1901)

Eduard Wedekind obtained this compound by dehydrohalogenation of diphenylacetyl chloride using triethylamine as a base:

- Starting material: Diphenylacetyl chloride

- Reagent: Triethylamine (base)

- Reaction: Dehydrohalogenation (removal of HCl) to form this compound

This method was later revisited and refined by Staudinger in 1911 and remains a standard laboratory protocol.

Alternative and Modern Synthetic Routes

Benzilmonohydrazone Oxidation Route

An early alternative synthesis uses benzilmonohydrazone, prepared from diphenylethanedione and hydrazine hydrate. The process involves:

- Oxidation: Using mercury(II) oxide and calcium sulfate to form a mono-diazoketone intermediate

- Thermal decomposition: Heating at 100 °C under nitrogen elimination to yield this compound

- Yield: Approximately 58%

This method is less commonly used due to the toxicity of mercury reagents but provides a viable pathway for this compound formation.

Triphenylphosphine-Mediated Synthesis

A more recent and efficient method involves the reaction of 2-bromo-2,2-diphenylacetyl bromide with triphenylphosphine:

- Starting material: 2-bromo-2,2-diphenylacetyl bromide

- Reagent: Triphenylphosphine

- Yield: Up to 81%

This approach offers improved yields and cleaner reaction profiles compared to classical methods.

Hendrickson Reagent Route

This compound can also be synthesized from diphenylacetic acid using the Hendrickson reagent (triphenylphosphonium anhydride-trifluoromethanesulfonate):

- Starting material: Diphenylacetic acid

- Reagent: Hendrickson reagent

- Reaction: Water elimination under mild conditions

- Yield: Approximately 72%

This method is notable for its mild conditions and relatively high yield, making it attractive for laboratory-scale synthesis.

Experimental Conditions and Notes

| Method | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Staudinger Dehalogenation | 2-chlorodiphenylacetyl chloride | Zinc metal | 53-57 | Classical, moderate yield, orange oil product |

| Wedekind Dehydrohalogenation | Diphenylacetyl chloride | Triethylamine | Moderate | Base-induced elimination of HCl |

| Benzilmonohydrazone Oxidation | Benzilmonohydrazone | HgO, CaSO4, heat at 100 °C | 58 | Uses toxic mercury reagents |

| Triphenylphosphine Reaction | 2-bromo-2,2-diphenylacetyl bromide | Triphenylphosphine | Up to 81 | Higher yield, cleaner reaction |

| Hendrickson Reagent Method | Diphenylacetic acid | Triphenylphosphonium anhydride-triflate | 72 | Mild conditions, water elimination |

Mechanistic Insights and Research Findings

- The classical Staudinger synthesis involves reductive dehalogenation, effectively removing halogen atoms from the precursor acyl chloride to form the ketene.

- The triphenylphosphine method likely proceeds through a phosphonium salt intermediate, facilitating elimination to the ketene.

- The Hendrickson reagent method involves activation of the carboxylic acid group followed by dehydration to form the ketene.

- This compound is sensitive to air oxidation and polymerization; thus, it is often stored under inert atmosphere with polymerization inhibitors like hydroquinone at low temperatures.

Análisis De Reacciones Químicas

Types of Reactions

Diphenylketene undergoes various types of reactions, including:

Cycloaddition Reactions: The most important reaction of this compound is the [2+2] cycloaddition with multiple bonds such as C-C, C-N, C-O, and C-S.

Addition Reactions: This compound reacts with water to form diphenylacetic acid, with ethanol to form diphenylacetic ethyl ester, and with ammonia to form the corresponding amide.

Substitution Reactions: Carboxylic acids react with this compound to produce mixed anhydrides of diphenylacetic acid, which can be used to activate protected amino acids for peptide linkage.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, ethanol, ammonia, and carboxylic acids. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound include diphenylacetic acid, diphenylacetic ethyl ester, and various amides and anhydrides .

Aplicaciones Científicas De Investigación

Polymer Chemistry

Diphenylketene plays a significant role in the synthesis of polyketones through cationic copolymerization with other ketenes. This application is crucial for developing new materials with specific properties.

- Polyketone Synthesis : The compound is used to create high-performance polymers that exhibit desirable thermal and mechanical properties.

Materials Science

The unique chemistry of this compound has led to its application in materials science, particularly in:

- Photolithography : Used in the production of microelectronic components.

- Medicinal Chemistry : Acts as a building block for pharmaceuticals due to its ability to form complex structures.

- Commodity Materials : Contributes to the development of everyday materials with enhanced functionalities.

Organic Synthesis

As a versatile intermediate, this compound participates in various reactions:

- Cycloaddition Reactions : It undergoes [2+2] cycloadditions with multiple bonds (C-C, C-N, C-O), leading to the formation of valuable cyclic compounds.

- Nucleophilic Additions : Reacts with water to form diphenylacetic acid and with ethanol to yield diphenylacetic ethyl ester.

- Substitution Reactions : Engages with carboxylic acids to produce mixed anhydrides useful for activating protected amino acids for peptide synthesis.

Case Study 1: Reaction with Isocyanides

A study demonstrated that the reaction of this compound with isocyanides produces different products based on concentration. At high concentrations, dioxolane derivatives are formed, while lower concentrations lead to polycyclic beta-lactams through formal pericyclic reactions . This highlights the compound's versatility and the importance of reaction conditions.

Case Study 2: Synthesis of β-Lactams

This compound has been utilized in synthesizing β-lactams from imines. The reaction yields significant quantities of these important compounds used in antibiotic development . The method showcases this compound's role as a key intermediate in pharmaceutical synthesis.

Mecanismo De Acción

Diphenylketene exerts its effects through its highly reactive ketene functional group. The compound can undergo nucleophilic attack by various nucleophiles, including alcohols, amines, and enolates . The reaction mechanism often involves the formation of zwitterionic intermediates, which then proceed to form the final products .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Ketene Derivatives

Reactivity in Cycloadditions

Diphenylketene exhibits distinct periselectivity compared to other ketenes:

Key Insight: this compound’s bulky phenyl groups stabilize asynchronous transition states, enabling simultaneous [4+2] and [2+2] pathways. In contrast, dimethylketene’s smaller substituents favor [2+2] due to reduced steric strain .

Reactivity in Alcohol Additions

BF₃-catalyzed alcohol additions highlight electronic and steric differences:

Key Insight : this compound’s electron-withdrawing phenyl groups reduce electrophilicity at the ketene carbon, making it less reactive toward nucleophilic alcohols compared to dimethylketene .

Copolymerization Behavior

Cationic copolymerization with dimethylketene (DMK) reveals steric and electronic influences:

| Comonomer | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Thermal Stability (Tₘ, °C) | Reference |

|---|---|---|---|---|

| Diethylketene (DEK) | 0.45 | 0.38 | 164 | |

| This compound (DPK) | 0.12 | 0.09 | 259 (T₅% decomposition) |

Key Insight : this compound’s steric bulk reduces its incorporation into copolymer chains, but its aromatic groups enhance thermal stability .

Critical Analysis of Divergent Findings

- Ambimodal Reactivity : While Singleton’s work suggested this compound’s cycloadditions follow a single ambimodal transition state, Ussing et al. demonstrated dynamic effects produce both [4+2] and [2+2] products from one transition state.

- BF₃ Catalysis: this compound’s inhibited reactivity with ethanol-BF₃ adducts contrasts sharply with dimethylketene, highlighting steric limitations in catalysis .

Actividad Biológica

Diphenylketene (DPK) is a compound of significant interest in organic chemistry and medicinal research due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, reactions, and implications in drug development.

This compound is characterized by its reactive ketene functional group, which allows it to participate in various chemical reactions, particularly cycloadditions. The compound can react with a range of nucleophiles, including alcohols, amines, and carbonyl compounds, leading to diverse products such as β-lactams and β-lactones . This reactivity is pivotal for its biological applications, as it facilitates the formation of compounds that may exhibit antimicrobial or anticancer properties.

Antimicrobial Properties

Research indicates that this compound derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds derived from this compound can effectively inhibit the growth of various bacterial strains. The presence of a phenyl group enhances hydrophobic interactions with bacterial membranes, which may contribute to the increased efficacy of these compounds against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

Several studies have demonstrated the potential anticancer effects of this compound and its derivatives. For example, the reaction of this compound with isocyanides can yield polycyclic beta-lactams that have shown promising results in inhibiting cancer cell proliferation . The ability of these compounds to intercalate with DNA suggests a mechanism by which they may exert cytotoxic effects on malignant cells .

Case Studies

- Cycloaddition Reactions : A study examined the cycloaddition of this compound with cyclopentadiene, revealing that both [4 + 2] and [2 + 2] adducts could be formed. This versatility in product formation highlights the potential for synthesizing complex molecules with biological activity .

- Reactions with Isocyanides : Another investigation focused on the reaction between this compound and various isocyanides, demonstrating that product distribution is heavily influenced by the concentration of this compound. High concentrations favored the formation of dioxolane derivatives, while lower concentrations led to polycyclic beta-lactams .

Table: Summary of Biological Activities of this compound Derivatives

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Hydrophobic interaction with bacterial membranes |

| Polycyclic beta-lactams | Anticancer | DNA intercalation |

| Dioxolane derivatives | Potential antifungal | Unknown; further research needed |

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of this compound derivatives. For example, introducing specific substituents can significantly alter their reactivity and selectivity towards biological targets. This has been illustrated in studies where variations in substituents led to improved antimicrobial properties against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.